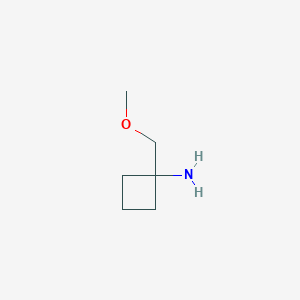

1-(Methoxymethyl)cyclobutan-1-amine

Description

Significance of Cyclobutane-Containing Amine Scaffolds in Molecular Design

Cyclobutane-containing amine scaffolds are increasingly recognized for their value in molecular design, particularly in medicinal chemistry. The cyclobutane (B1203170) ring, with its inherent ring strain of approximately 26 kcal/mol, imparts a unique three-dimensional and rigid structure to molecules. nih.govnih.gov This constrained conformation can be advantageous in drug design, as it may lead to higher binding affinities with biological targets by reducing the entropic penalty upon binding. nih.gov The replacement of more flexible linkers with a cyclobutane unit can lock a molecule into a bioactive conformation. nih.gov

Furthermore, the introduction of a cyclobutane ring can enhance the metabolic stability of a drug candidate and serve as a bioisosteric replacement for other groups, such as phenyl rings, offering improved physicochemical properties. nih.gov The non-planar, sp³-rich nature of the cyclobutane scaffold is a desirable feature in modern drug discovery, moving away from the "flatland" of aromatic systems. researchgate.net The presence of an amine group on the cyclobutane ring provides a crucial point for further functionalization and interaction with biological targets, making these scaffolds versatile building blocks in the development of novel therapeutics. amerigoscientific.comthieme-connect.com

Overview of Primary Amines in Synthetic Methodologies

Primary amines are fundamental building blocks in organic synthesis due to the nucleophilic nature of the nitrogen atom. fiveable.menumberanalytics.com They participate in a wide array of chemical transformations, making them invaluable for the construction of more complex molecules. amerigoscientific.com Key reactions involving primary amines include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging. lumenlearning.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides, a common functional group in pharmaceuticals and polymers. amerigoscientific.com

Reductive Amination: Reaction with aldehydes or ketones to form imines, which are then reduced to secondary or tertiary amines. This is a versatile method for amine synthesis. amerigoscientific.comfiveable.me

Gabriel Synthesis: A method that allows for the selective synthesis of primary amines, avoiding the over-alkylation often seen with direct ammonia (B1221849) alkylation. fiveable.mefiveable.me

Hofmann Rearrangement: Conversion of primary amides into primary amines with one less carbon atom. fiveable.me

The versatility of primary amines makes them essential intermediates in the synthesis of a vast range of organic compounds, including pharmaceuticals, agrochemicals, and materials. amerigoscientific.comnumberanalytics.com

Structural Features and Stereochemical Considerations of Cyclobutane Systems

The cyclobutane ring is not planar but exists in a puckered or bent conformation to alleviate some of the angle strain. researchgate.net The bond angles between the carbon atoms are significantly strained compared to the ideal tetrahedral angle of 109.5°. This puckering results in different conformations and the potential for stereoisomerism in substituted cyclobutanes. researchgate.netacs.org

Historical Context of Cyclobutane Synthesis and Amination Strategies

The synthesis of the cyclobutane ring has been a long-standing challenge in organic chemistry. The first synthesis of cyclobutane itself was achieved in 1907 by Willstätter through the hydrogenation of cyclobutene (B1205218). wikipedia.org Early methods for constructing the cyclobutane skeleton often involved [2+2] cycloaddition reactions, particularly photochemical cycloadditions between two alkenes. harvard.edu Thermal [2+2] cycloadditions with ketenes have also been employed. harvard.edu Other classical methods include the conversion of 1,4-dihalobutanes to cyclobutanes via dehalogenation with reducing metals. wikipedia.org

Direct Synthesis Approaches to 1-(Methoxymethyl)cyclobutan-1-amine

The direct synthesis of this compound can be approached by strategically combining methods for forming the cyclobutane ring with techniques for introducing the necessary functional groups.

Cyclobutane Ring Formation Strategies

The construction of the cyclobutane core is a critical first step. Several established methods can be adapted for this purpose.

[2+2] Photocycloaddition: This powerful technique involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. bris.ac.uknih.govtum.de For the synthesis of a precursor to this compound, a plausible route would involve the photocycloaddition of an appropriate enol ether with an alkene, followed by further functional group manipulation. The regioselectivity and stereoselectivity of the cycloaddition are crucial and can often be controlled by the choice of substrates and reaction conditions. bris.ac.ukchemistryviews.org

Ring Expansion: Another strategy involves the expansion of a smaller ring, typically a cyclopropane (B1198618) derivative. beilstein-journals.orgnih.govugent.be For instance, a suitably substituted cyclopropylmethyl halide or tosylate can undergo a solvolytic or Lewis acid-catalyzed ring expansion to yield a cyclobutane derivative. The starting cyclopropane derivatives can be synthesized through various methods, including the Simmons-Smith reaction or other cyclopropanation techniques. organic-chemistry.org

| Ring Formation Strategy | General Description | Potential Starting Materials for this compound Synthesis | Key Considerations |

| [2+2] Photocycloaddition | Light-induced reaction of two C=C bonds to form a four-membered ring. bris.ac.uknih.gov | An enol ether (e.g., methoxyethene) and an alkene bearing a nitrogen precursor (e.g., acrylonitrile). | Regio- and stereoselectivity, potential for side reactions. bris.ac.ukchemistryviews.org |

| Ring Expansion | Expansion of a smaller ring (e.g., cyclopropane) to a cyclobutane. beilstein-journals.orgnih.gov | 1-(Hydroxymethyl)cyclopropylamine derivatives, cyclopropylmethyl halides. | Control of rearrangement pathways, availability of substituted cyclopropane precursors. ugent.be |

Introduction of the Amine Functionality

Once a suitable cyclobutane precursor is obtained, the primary amine group can be introduced through several classical and modern synthetic methods.

Reductive Amination of Ketone Precursors: A highly effective method for amine synthesis is the reductive amination of a ketone. organic-chemistry.orgmdpi.com In this context, 1-(methoxymethyl)cyclobutanone would be the ideal precursor. The ketone can be reacted with ammonia or an ammonia equivalent in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to directly yield the target primary amine. organic-chemistry.org This method is often high-yielding and tolerates a wide range of functional groups.

Gabriel Synthesis Analogs: The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnrochemistry.com A potential route would involve the reaction of potassium phthalimide (B116566) with 1-(bromomethyl)cyclobutane or a similarly activated substrate, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.com However, the steric hindrance of the cyclobutane ring might affect the efficiency of the initial alkylation step. wikipedia.org

Curtius Rearrangement: The Curtius rearrangement provides a pathway to amines from carboxylic acids via an acyl azide (B81097) intermediate. wikipedia.orgnih.govrsc.orgorganic-chemistry.orgillinoisstate.edu Starting from 1-(methoxymethyl)cyclobutane-1-carboxylic acid, treatment with an azide source (e.g., diphenylphosphoryl azide) would generate the corresponding acyl azide. Thermal or photochemical rearrangement of the acyl azide produces an isocyanate, which can then be hydrolyzed to furnish the desired primary amine. wikipedia.orgnih.gov This method is known for proceeding with retention of configuration at the migrating carbon. wikipedia.org

| Amination Method | Precursor | Reagents | Key Features |

| Reductive Amination | 1-(Methoxymethyl)cyclobutanone | Ammonia (or equivalent), reducing agent (e.g., NaBH₃CN) organic-chemistry.org | Direct, often high-yielding, compatible with various functional groups. mdpi.com |

| Gabriel Synthesis | 1-(Halomethyl)cyclobutane derivative | Potassium phthalimide, followed by hydrazine (B178648) or acid. wikipedia.orgnrochemistry.com | Avoids over-alkylation, but may be sensitive to steric hindrance. wikipedia.org |

| Curtius Rearrangement | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | Azide source (e.g., DPPA), then H₂O. nih.govorganic-chemistry.org | Proceeds with retention of configuration. wikipedia.org |

Integration of the Methoxymethyl Group via Specific Alkylation or Protection Methods

The methoxymethyl (MOM) group can be introduced at various stages of the synthesis, either through direct alkylation or as a protecting group for a hydroxymethyl functionality. If starting with 1-amino-1-(hydroxymethyl)cyclobutane, the hydroxyl group can be alkylated using a reagent like chloromethyl methyl ether in the presence of a non-nucleophilic base. Alternatively, the methoxymethyl group can be carried through the synthesis from a precursor such as 1-(methoxymethyl)cyclobutanone.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest for pharmaceutical applications. This can be achieved through several strategies:

Asymmetric [2+2] Cycloaddition: The use of chiral catalysts or auxiliaries in [2+2] photocycloaddition reactions can induce enantioselectivity, leading to chiral cyclobutane products. chemistryviews.orgnih.gov

Resolution of Racemic Mixtures: A racemic mixture of this compound can be resolved using chiral resolving agents, such as tartaric acid or a chiral acid, to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis from Chiral Precursors: Starting from a chiral pool material or a substrate that has been enantioselectively synthesized, the stereocenter can be preserved throughout the reaction sequence. For example, an enantioselective reduction of a ketone precursor could establish the chirality early in the synthesis. researchgate.net

| Stereoselective Strategy | Description | Example Approach |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a key reaction. | Enantioselective [2+2] cycloaddition using a chiral Lewis acid or photosensitizer. chemistryviews.orgnih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral acid, followed by fractional crystallization. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Deriving the cyclobutane ring from a chiral natural product or a product of asymmetric synthesis. |

Functionalization and Derivatization Strategies

Further modification of this compound can provide access to a diverse range of derivatives with potentially interesting properties.

α-C–H Bond Functionalization of the Amine Moiety

The direct functionalization of the C–H bonds adjacent to the amine nitrogen (α-C–H bonds) represents a powerful and atom-economical approach to introduce complexity. While challenging, methods involving the in situ generation of an imine or iminium ion followed by nucleophilic attack can be employed. For N-aryl derivatives of this compound, transition metal-catalyzed C–H activation strategies could be explored to introduce aryl or alkyl groups at the α-position of the cyclobutane ring. rsc.orgnih.govnih.gov

Transformations Involving the Cyclobutane Ring

The cyclobutane ring is a defining feature of this compound, and its inherent ring strain (approximately 26 kcal/mol) is a powerful driving force for a variety of chemical reactions.

The relief of ring strain can be harnessed to drive ring-opening reactions, transforming the cyclic core into a linear scaffold. These reactions can be initiated thermally, photochemically, or with the aid of catalysts. While thermal electrocyclic ring-opening is most famously associated with cyclobutenes, which open to form 1,3-dienes, saturated cyclobutanes can also undergo cleavage. researchgate.netelsevierpure.com

For instance, transition metal catalysts can insert into a C–C bond of the cyclobutane ring, leading to a metallacyclic intermediate that can be further functionalized. Radical-based methods are also effective; the generation of a radical adjacent to or on the ring can induce β-scission, resulting in a ring-opened radical species. Furthermore, ring-opening metathesis reactions, although more common for cyclic olefins, provide a conceptual basis for reactions that cleave the ring structure. nih.gov The specific products of such ring-opening reactions would depend on the reagents and conditions employed.

Cyclobutanes and their derivatives can serve as valuable four-carbon synthons in annulation reactions to construct larger ring systems. acs.orgnih.gov A common and powerful strategy involves the in-situ generation of a conjugated diene from the cyclobutane core, which can then participate in a [4+2] cycloaddition (Diels-Alder reaction). elsevierpure.com

To apply this to this compound, the saturated cyclobutane ring would first need to be converted to a cyclobutene derivative, for example, through elimination reactions. Subsequent thermal or photochemical activation would induce a conrotatory or disrotatory electrocyclic ring-opening to yield a substituted 1,3-diene. youtube.com This diene could then be reacted with a dienophile to construct a six-membered ring. The stereochemistry of the substituents on the original cyclobutane ring would influence the geometry of the resulting diene and, consequently, the stereochemical outcome of the cycloaddition. researchgate.net This synthetic sequence highlights how the strained ring can be used as a latent diene for the construction of more complex molecular architectures.

Modifications of the Methoxymethyl Group and its Synthetic Utility as a Protecting Group

In the structure of this compound, the methoxymethyl (–CH₂OCH₃) moiety is a stable substituent attached to the C1 position of the cyclobutane ring. While the methoxymethyl (MOM) group is widely known as a protecting group for alcohols and amines, in this specific molecule, it is part of the core carbon skeleton and does not function as a protecting group for the primary amine. youtube.com

Modifications of this ether group primarily involve its cleavage. Treatment with strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids can cleave the ether bond to yield the corresponding primary alcohol, 1-(hydroxymethyl)cyclobutan-1-amine. This transformation unmasks a new functional group that can be used for further synthetic elaborations.

Separately, the primary amine of this compound could itself be protected if desired for a multi-step synthesis. The methoxymethyl (MOM) group is one of many N-protecting groups available for this purpose. youtube.com The protection of amines is a crucial strategy in synthesis to prevent unwanted side reactions such as acylation, alkylation, or oxidation. rsc.orgrsc.orgnih.gov

Table 3: Common Protecting Groups for Primary Amines and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) |

| Methoxymethyl | MOM | MOM-Cl | Acidic Conditions youtube.com |

| 4,4'-Dimethoxytrityl | DMT | DMT⁺ BF₄⁻ | Dilute Acid rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6(7)3-2-4-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELKIVVMDJOKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695823 | |

| Record name | 1-(Methoxymethyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029716-05-9 | |

| Record name | 1-(Methoxymethyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Methoxymethyl Cyclobutan 1 Amine

Electronic and Steric Influences on Reactivity

The reactivity of this compound is fundamentally dictated by the unique structural and electronic characteristics of its substituted cyclobutane (B1203170) core. The combination of ring strain and the electronic nature of the amine and methoxymethyl substituents creates a molecule with distinct chemical behavior.

The cyclobutane ring is characterized by significant ring strain, a composite of angle strain and torsional strain, which makes it more reactive than its acyclic or larger-ring counterparts. researchgate.netacs.org In an ideal sp³ hybridized carbon system, bond angles are 109.5°. However, the geometry of cyclobutane forces the C-C-C bond angles to be approximately 88°-90°, resulting in substantial angle strain. acs.orgchemrxiv.org This deviation from the ideal angle leads to less effective orbital overlap, weakening the C-C bonds within the ring.

Torsional strain arises from the eclipsing interactions of hydrogen atoms on adjacent carbon atoms. acs.org To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" conformation. researchgate.net This puckering slightly reduces the torsional strain but does not eliminate it entirely. The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol, a significant amount of stored potential energy that can be released in ring-opening reactions. researchgate.netacs.org This inherent strain facilitates reactions that involve the cleavage of the cyclobutane ring, as the release of strain provides a strong thermodynamic driving force. nih.gov The C-C bonds in cyclobutane are also noted to be longer (approx. 1.56 Å) than those in unstrained alkanes, a result of 1,3 non-bonding repulsions across the ring. researchgate.net This bond lengthening contributes to the increased p-character of the C-C bonds and makes the cyclobutane C-H bonds more sterically exposed, potentially increasing their reactivity in certain C-H functionalization reactions. researchgate.net

| Cycloalkane | Ring Strain (kcal/mol) | Primary Source of Strain |

|---|---|---|

| Cyclopropane (B1198618) | 27.6 - 28.1 | Angle Strain, Torsional Strain |

| Cyclobutane | 26.3 | Angle Strain, Torsional Strain |

| Cyclopentane | 7.1 | Torsional Strain |

| Cyclohexane | ~0 | Negligible (adopts chair conformation) |

The two substituents on the C1 carbon, the amine (-NH₂) and methoxymethyl (-CH₂OCH₃) groups, exert significant electronic influence on the cyclobutane ring primarily through the inductive effect. lasalle.edu Both the nitrogen atom of the amine and the oxygen atom of the methoxymethyl group are highly electronegative compared to carbon. Consequently, they withdraw electron density from the C1 carbon via the sigma bonds (a -I effect).

This electron withdrawal polarizes the C1-N and C1-C(H₂)OCH₃ bonds, making the C1 carbon atom electron-deficient (electrophilic). This effect can influence the reactivity of the molecule, for instance, by affecting the pKa of the amine group or by modulating the stability of potential cationic intermediates formed at C1. While resonance effects are typically transmitted through π-systems, studies have shown that even saturated rings like cyclobutane can transmit substituent effects, albeit to a lesser extent than conjugated systems. researchgate.net The combined inductive pull of two electronegative atoms on a single carbon atom significantly impacts the local electronic environment of the ring.

| Substituent Group | Atom Attached to Ring | Primary Electronic Effect | Description |

|---|---|---|---|

| Amine (-NH₂) | Nitrogen | Inductive (-I) | Nitrogen is more electronegative than carbon, withdrawing electron density from the ring. |

| Methoxymethyl (-CH₂OCH₃) | Carbon | Inductive (-I) | The electronegative oxygen atom withdraws electron density through the methylene (B1212753) spacer. |

As mentioned, the cyclobutane ring is not planar but exists in a puckered conformation to minimize torsional strain. researchgate.netacs.org For a 1,1-disubstituted cyclobutane like the title compound, this puckering leads to two non-equivalent positions for the substituents on C1: a pseudo-axial and a pseudo-equatorial position. The ring undergoes rapid interconversion (ring-flipping) between two equivalent puckered conformations.

In this compound, the two bulky groups attached to the same carbon atom create significant steric demand. The molecule will adopt a puckered conformation that minimizes the steric interactions between these groups and the rest of the ring. The conformational preference will be influenced by the relative sizes of the amine and methoxymethyl groups. Computational and experimental studies on substituted cyclobutanes show that the ring puckering angle and the barrier to interconversion are sensitive to the nature and position of the substituents. nih.govresearchgate.net The specific conformation can influence reactivity by affecting the accessibility of certain C-H bonds or by orienting the substituents in a way that favors or disfavors particular reaction pathways. researchgate.net

Elucidation of Reaction Mechanisms

The combination of ring strain and the presence of a nucleophilic and redox-active amine group opens up specific reactive pathways for this compound.

The term "amine α-functionalization" typically refers to the formation of a new bond at the carbon atom adjacent (alpha) to the nitrogen. nih.gov In this compound, the alpha-carbon (C1) is a quaternary center, meaning it has no C-H bonds. Therefore, classical α-C-H functionalization reactions, which often proceed via deprotonation or hydrogen atom transfer (HAT) to form an α-amino radical, are not possible at this position. chemrxiv.org

However, the amine group itself can initiate reactions. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a site for single-electron transfer (SET). Modern synthetic methods can achieve functionalization of primary amines by generating a reactive ketimine intermediate in situ, which can then be attacked by nucleophiles. chemrxiv.org For this compound, such a strategy would involve initial oxidation or condensation to form an imine, followed by nucleophilic attack. Another pathway involves the generation of an α-amino radical not by HAT, but through SET from the amine's lone pair, often initiated by photoredox catalysis. acs.orgnih.gov This forms an ammonium (B1175870) radical cation, which after deprotonation, would theoretically yield an α-amino radical. Given the quaternary nature of the α-carbon, subsequent reactions would likely lead to fragmentation (ring-opening) rather than simple functionalization.

The most plausible reactive pathways for this compound involve the formation of radical or cationic intermediates that trigger the opening of the strained ring. One-electron oxidation of the amine, for example by an electrochemical process, a chemical oxidant, or a photocatalyst, generates an amine radical cation. acs.orgrsc.org

This radical cation intermediate is highly susceptible to the cleavage of one of the adjacent C-C bonds of the cyclobutane ring. rsc.orgrsc.orgacs.org This ring-opening is a facile process for two key reasons:

Strain Release: It relieves the ~26 kcal/mol of ring strain, providing a powerful thermodynamic driving force. nih.gov

Formation of a Stabilized Intermediate: The cleavage can result in a stabilized, open-chain (distonic) radical cation.

For instance, oxidation of the amine in this compound would form a radical cation centered on the nitrogen. Cleavage of the C1-C2 bond would relieve the ring strain and produce a 1,4-distonic radical cation. This highly reactive intermediate can then be trapped by nucleophilic solvents (like methanol) or other reagents, or it could undergo further intramolecular reactions. rsc.org Such pathways demonstrate the direct conversion of the stored energy of ring strain into chemical reactivity, mediated by the electronic properties of the amine substituent.

Mechanistic Organic Chemistry and Reactivity Profiles

Reactivity Profiles

The directed reactivity of "1-(Methoxymethyl)cyclobutan-1-amine" is a specialized area of study within organic chemistry. While specific, detailed research findings exclusively focused on this compound are limited in publicly available literature, the principles of modern synthetic chemistry allow for a comprehensive discussion of its potential reactivity under the influence of various catalysts and reagents. The reactivity of this molecule is primarily dictated by the interplay of the strained cyclobutane (B1203170) ring and the nucleophilic primary amine, as well as the electronic and steric influence of the methoxymethyl substituent.

Catalysts and reagents can be strategically employed to modulate the inherent reactivity of "this compound," directing its transformation towards a variety of valuable chemical scaffolds. These transformations can be broadly categorized into reactions involving the amine functionality, reactions leveraging the strain of the cyclobutane ring, and those involving the ether linkage.

Catalytic Transformations Involving the Amine Group:

The primary amine group in "this compound" is a key handle for a multitude of catalytic transformations. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and offer a powerful means to form carbon-nitrogen bonds. For instance, palladium-catalyzed Buchwald-Hartwig amination could be employed to couple the amine with aryl halides or triflates, leading to the formation of N-aryl cyclobutanamines. The choice of palladium precursor, ligand, and base is crucial in these reactions to achieve high yields and selectivity.

Similarly, copper-catalyzed Ullmann condensation represents another viable strategy for N-arylation. In addition to C-N bond formation, the amine can be a directing group for C-H activation. While challenging, specialized palladium catalysts have been shown to effect the arylation of C-H bonds in cyclobutanes bearing a directing group.

The amine functionality can also be acylated or sulfonylated using appropriate acylating or sulfonylating agents, often in the presence of a base catalyst like triethylamine (B128534) or pyridine, to yield the corresponding amides and sulfonamides. These transformations are fundamental in modifying the electronic properties and steric bulk around the nitrogen atom, which can, in turn, influence the reactivity of the cyclobutane ring.

Reagent-Controlled Ring-Opening and Ring-Expansion Reactions:

The inherent ring strain of the cyclobutane moiety in "this compound" makes it susceptible to ring-opening and ring-expansion reactions under specific conditions. Lewis acids can play a pivotal role in activating the cyclobutane ring. For instance, in the presence of a strong Lewis acid, the ring could potentially undergo fragmentation or rearrangement.

Photoredox catalysis offers a modern approach to harness the reactivity of strained rings. In the context of related N-aryl cyclobutylamines, visible-light photoredox catalysis has been shown to facilitate formal [4+2] cycloadditions with α,β-unsaturated carbonyl systems. This suggests that with appropriate derivatization to an N-aryl analog, "this compound" could potentially participate in similar transformations.

Influence of the Methoxymethyl Substituent:

The methoxymethyl group at the C1 position exerts both steric and electronic effects that influence the reactivity of the molecule. Sterically, it hinders the approach of bulky reagents to the amine and the cyclobutane ring. Electronically, the ether oxygen can act as a coordinating atom for certain metal catalysts, potentially influencing the regioselectivity and stereoselectivity of reactions.

Interactive Data Table of Potential Catalytic Reactions

Given the limited specific data for "this compound," the following table outlines potential catalytic reactions based on the known reactivity of similar cyclobutanamine and primary amine scaffolds. This table is predictive in nature and serves to highlight the potential synthetic utility of this compound.

| Reaction Type | Catalyst/Reagent System | Potential Product |

| N-Arylation | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl-1-(methoxymethyl)cyclobutan-1-amine |

| N-Acylation | Acyl chloride, Pyridine | N-Acyl-1-(methoxymethyl)cyclobutan-1-amine |

| N-Sulfonylation | Sulfonyl chloride, Triethylamine | N-Sulfonyl-1-(methoxymethyl)cyclobutan-1-amine |

| Reductive Amination | Carbonyl compound, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-1-(methoxymethyl)cyclobutan-1-amine |

Theoretical and Computational Chemistry of 1 Methoxymethyl Cyclobutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, geometry, and energetic properties of molecules. For a compound like 1-(Methoxymethyl)cyclobutan-1-amine, both Density Functional Theory (DFT) and ab initio methods would be employed to provide a comprehensive theoretical characterization.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov A DFT study of this compound would typically commence with geometry optimization to locate the minimum energy structures. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

The choice of functional and basis set is critical for obtaining reliable results. For a molecule containing C, N, O, and H atoms, a functional like B3LYP, which incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, is a common and robust choice. nih.gov This would often be paired with a Pople-style basis set, such as 6-31G(d,p), or a more extensive one like 6-311++G(d,p) for higher accuracy. nih.gov

The primary outputs of such a study would be the optimized 3D coordinates of all atoms, from which key structural parameters can be derived. These include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. For this compound, particular attention would be paid to the geometry of the cyclobutane (B1203170) ring and the orientation of the methoxymethyl and amine substituents.

A hypothetical DFT study would likely predict a puckered conformation for the cyclobutane ring, as a planar arrangement is energetically unfavorable due to torsional strain. rsc.org The substituents would adopt positions that minimize steric hindrance.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (B3LYP/6-31G(d,p))

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | ~1.55 |

| C1-N Bond Length (Å) | ~1.47 |

| C1-C(CH2OCH3) Bond Length (Å) | ~1.54 |

| N-H Bond Length (Å) | ~1.01 |

| C-O-C Bond Angle (°) | ~112 |

| Ring Puckering Angle (°) | ~20-30 |

Note: These are estimated values based on known data for similar functional groups and are not the result of an actual calculation.

Conformational Analysis and Energy Minima

The flexibility of the cyclobutane ring and the rotational freedom of the substituents give rise to a complex potential energy surface for this compound. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.

Pucker and Planarity Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar. To alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure, it adopts a "puckered" or "butterfly" conformation. rsc.org This puckering is characterized by a dihedral angle between the two C-C-C planes of the ring. The energy barrier for the interconversion between equivalent puckered forms is typically low.

For a substituted cyclobutane like this compound, the substituents will influence the puckering. The bulky methoxymethyl and amine groups attached to the same carbon atom (C1) will likely favor a conformation that places them in pseudo-equatorial positions to minimize steric interactions with the rest of the ring. A detailed analysis would involve mapping the potential energy surface as a function of the ring puckering coordinate to determine the exact puckering angle and the energy barrier to ring inversion.

Rotational Barriers of Substituents (Amine and Methoxymethyl)

The amine (-NH₂) and methoxymethyl (-CH₂OCH₃) groups are not static; they can rotate around their single bonds. The rotation of the amine group around the C1-N bond will have a relatively low energy barrier, typically in the range of a few kcal/mol.

The rotation around the C1-C(methoxymethyl) and C-O bonds of the methoxymethyl group will be more complex. There will be multiple energy minima corresponding to different staggered conformations (gauche and anti) of the C-C-O-C chain. A computational study would involve performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied, and the rest of the molecule's geometry is optimized at each step. This would yield a rotational energy profile, from which the rotational barriers can be determined.

Table 2: Estimated Rotational Barriers for this compound

| Rotational Bond | Estimated Barrier (kcal/mol) |

| C1-NH₂ | 2-4 |

| C1-CH₂OCH₃ | 3-6 |

| H₂C-OCH₃ | 2-5 |

Note: These are general estimates for similar functional groups and are not based on specific calculations for this molecule.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could computationally study its reactivity in various transformations. For example, the amine group can act as a nucleophile. A computational study of its reaction with an electrophile would involve locating the transition state structure—the highest energy point along the reaction pathway.

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are dictated by the distribution of electron density, the stability of potential intermediates, and the inherent strain of the four-membered ring. Computational models can predict the most likely sites for electrophilic and nucleophilic attack, as well as the propensity for ring-opening reactions.

The primary amine group is the most nucleophilic and basic site in the molecule. Its reactivity can be quantified by calculating molecular electrostatic potential (MEP) maps and conceptual density functional theory (CDFT) indices. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation and reactions with various electrophiles.

The presence of the methoxymethyl group introduces additional complexity. The oxygen atom, with its lone pairs, can also act as a Lewis basic site, potentially coordinating to metal catalysts or participating in intramolecular hydrogen bonding. However, it is a weaker base than the amine. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Computational models, such as those employing frontier molecular orbital (FMO) theory, can be used to predict the regioselectivity of reactions. For instance, in a hypothetical reaction with an electrophile, the highest occupied molecular orbital (HOMO) would likely be localized on the nitrogen atom, indicating that this is the most probable site of initial interaction.

The strain energy of the cyclobutane ring, estimated to be around 26 kcal/mol for the parent cycloalkane, makes ring-opening reactions a plausible transformation pathway. researchgate.netlibretexts.org Such reactions can be initiated by the formation of a radical or an ionic intermediate at the C1 position, which would be stabilized by the adjacent nitrogen and methoxymethyl groups. The regioselectivity of such a ring-opening would depend on the specific reaction conditions and the nature of the attacking species.

To illustrate the predicted reactivity at different sites within the molecule, a hypothetical table of conceptual DFT-based reactivity descriptors for this compound is presented below. These values are illustrative and based on general principles of chemical reactivity.

Table 1: Predicted Conceptual DFT Reactivity Descriptors for this compound Note: This table contains hypothetical data for illustrative purposes.

| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Local Softness (s) |

|---|---|---|---|

| N (Amine) | 0.45 | 0.10 | 0.35 |

| C1 (Quaternary) | 0.05 | 0.25 | 0.15 |

| O (Ether) | 0.15 | 0.08 | 0.11 |

| C (Methylene of Methoxymethyl) | 0.08 | 0.12 | 0.10 |

Elucidation of Energetic Profiles for Key Transformations

Computational chemistry is instrumental in elucidating the energetic profiles of key transformations involving this compound. This includes conformational changes, such as ring puckering, and chemical reactions, like ring-opening or functional group manipulations. By calculating the energies of reactants, transition states, and products, a comprehensive understanding of the reaction mechanisms and kinetics can be achieved.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. researchgate.net The energy barrier for the inversion between the two puckered conformations of unsubstituted cyclobutane is relatively low. For this compound, the substituents at the C1 position will influence the preferred puckering angle and the barrier to ring inversion. Computational studies can map out this potential energy surface.

A key transformation of interest for strained rings is the homolytic bond dissociation to relieve ring strain. The bond dissociation energies (BDEs) for the C-C bonds of the cyclobutane ring can be calculated to predict the likelihood of radical-initiated ring-opening reactions. The C1-C2 and C1-C4 bonds are expected to be weaker than the C2-C3 and C3-C4 bonds due to the substitution at C1.

Below is a hypothetical data table illustrating the calculated energetic profile for a key transformation of this compound. The values are representative and intended to demonstrate the type of information that can be obtained from such computational studies.

Table 2: Hypothetical Energetic Profile for a Postulated Ring-Opening Reaction of this compound Note: This table contains hypothetical data for illustrative purposes.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | This compound (Reactant) | 0 |

| 2 | Transition State for C1-C2 Bond Cleavage | +35 |

| 3 | Ring-Opened Biradical Intermediate | +20 |

| 4 | Transition State for Hydrogen Abstraction | +25 |

| 5 | Final Product | -15 |

These computational approaches, while theoretical, provide invaluable predictive power in understanding the chemical behavior of molecules like this compound, guiding synthetic efforts and the development of new chemical entities.

In-Depth Analysis of this compound Reveals a Compound of Research Interest with Undocumented Synthetic Applications

Despite its well-defined structure, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the specific applications of this compound as a versatile synthon in organic synthesis. While the cyclobutane motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties, and substituted amines are foundational building blocks, the specific compound this compound appears to be a molecule of potential rather than one with a documented history of application in the areas specified.

An extensive search for its use as a building block for complex organic molecules, a precursor for heterocyclic compounds, or in the development of chiral auxiliaries and ligands has yielded no specific results. The outlined applications, including the synthesis of polycyclic and spirocyclic systems, construction of stereodefined architectures, and formation of nitrogen-containing heterocycles through annulation and cyclocondensation reactions, are not described in connection with this particular compound in the available scientific literature.

This lack of data suggests that this compound may be a novel compound, a commercial building block with as-yet-unpublished applications, or a synthetic intermediate whose specific downstream uses are not publicly documented. Therefore, it is not possible to provide a detailed, evidence-based article on its applications in the requested areas at this time. Further empirical research would be required to elucidate its reactivity and potential as a versatile synthon in organic chemistry.

Application of 1 Methoxymethyl Cyclobutan 1 Amine As a Versatile Synthon

Chiral Auxiliary and Ligand Development

Design and Synthesis of Chiral Derivatives for Asymmetric Catalysis

Information regarding the design and synthesis of chiral derivatives of 1-(Methoxymethyl)cyclobutan-1-amine for use in asymmetric catalysis is not available in the current body of scientific literature. Methodologies for the preparation of such derivatives, including synthetic schemes, reaction conditions, and characterization of the resulting chiral molecules, have not been reported. Consequently, no data can be provided on their performance in inducing enantioselectivity in chemical reactions.

Ligand Applications in Metal-Mediated Transformations

There is no available research documenting the application of this compound or its derivatives as ligands in metal-mediated transformations. Reports on the formation of metal complexes with this ligand, and the subsequent use of such complexes in catalytic processes like cross-coupling reactions, hydrogenations, or other transformations, are absent from the scientific record. As a result, there are no research findings to present regarding the efficacy, selectivity, or scope of these potential catalysts.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 1-(Methoxymethyl)cyclobutan-1-amine, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Advanced 2D-NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the bonding framework of this compound, a suite of 2D-NMR experiments is required.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons. For instance, it would show correlations between the protons on the cyclobutane (B1203170) ring, and between the methoxymethyl protons and the methyl group protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of the carbon signals for the cyclobutane ring carbons, the methoxymethyl carbon, and the methyl carbon based on the assignments of their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could help to elucidate the preferred conformation of the methoxymethyl group relative to the cyclobutane ring.

| 2D-NMR Experiment | Purpose | Expected Key Correlations for this compound |

| ¹H-¹H COSY | Shows proton-proton couplings | Correlations between cyclobutane ring protons. |

| HSQC | Correlates directly bonded ¹H and ¹³C | Assignment of C1, C2/C4, C3, methoxymethyl CH₂, and methoxy (B1213986) CH₃ carbons. |

| HMBC | Shows long-range ¹H-¹³C couplings | Correlation between methoxymethyl protons and the quaternary C1 carbon. |

| NOESY | Shows through-space proton proximities | Determination of the spatial orientation of the methoxymethyl group relative to the cyclobutane ring. |

Dynamic NMR for Conformational Studies

The cyclobutane ring is not planar and undergoes a puckering motion. The substituents on the ring can exist in either axial or pseudo-axial/equatorial or pseudo-equatorial positions. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of the conformational exchange processes. For this compound, DNMR could be used to determine the energy barrier for the ring-puckering of the cyclobutane moiety.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₆H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would confirm the molecular formula.

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺• | C₆H₁₃NO | 115.0997 |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1075 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the structure of the molecule. The fragmentation of amines is often characterized by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, the primary fragmentation pathways would likely involve the loss of the methoxymethyl group or ring-opening of the cyclobutane moiety. The analysis of these fragmentation patterns helps in piecing together the molecular structure. libretexts.orgwhitman.edu

X-ray Crystallography of Derivatives

While obtaining single crystals of a low-molecular-weight amine like this compound suitable for X-ray diffraction can be challenging, the preparation of a crystalline derivative can overcome this limitation. The formation of a salt, such as a hydrochloride or a tartrate, or the reaction with a suitable derivatizing agent to form, for example, an amide or a urea, can facilitate crystallization. A successful X-ray crystallographic analysis of a derivative would provide an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the cyclobutane ring and its substituents. This would serve as the ultimate confirmation of the structure elucidated by spectroscopic methods.

Solid-State Structural Analysis and Bond Lengths

Currently, there is a notable absence of publicly available, peer-reviewed crystallographic data for the specific compound this compound. Extensive searches of chemical and crystallographic databases have not yielded any experimental studies detailing its single-crystal X-ray analysis. Consequently, precise, experimentally determined data on its solid-state conformation, unit cell parameters, space group, and specific intramolecular bond lengths and angles are not available at this time.

In the absence of direct experimental data for the title compound, a comprehensive analysis of its solid-state structure remains speculative. The determination of these parameters would require the successful growth of a single crystal of sufficient quality for X-ray diffraction analysis. Such an analysis would provide definitive insights into the three-dimensional arrangement of the molecule in the solid state, including the puckering of the cyclobutane ring and the spatial orientation of the methoxymethyl and amine substituents.

Intermolecular Interactions and Crystal Packing

Similarly, without experimental crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing of this compound cannot be provided. The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions, which would be specific to the compound's structure.

Contributions to Molecular Design and Chemical Biology Research Excluding Clinical/safety Data

Conformational Restriction in Molecular Frameworks

The ability to control the spatial arrangement of functional groups is paramount in designing molecules that can selectively interact with biological targets. The cyclobutane (B1203170) core of 1-(Methoxymethyl)cyclobutan-1-amine is instrumental in achieving this control.

Cyclobutane Ring as a Three-Dimensional Scaffold for Restricting Torsional Freedom

The cyclobutane ring is a strained carbocycle characterized by a unique, non-planar, puckered conformation. nih.govnih.gov Unlike flexible acyclic linkers which can adopt numerous low-energy conformations, the cyclobutane ring significantly limits the torsional freedom of its substituents. nih.govresearchgate.net In this compound, the geminal substitution of the amine and methoxymethyl groups on one carbon atom fixes their relative position, while the ring's inherent rigidity dictates their spatial projection relative to the rest of a larger molecule. This conformational restriction is a powerful tool in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. nih.govru.nl By locking key pharmacophoric elements into a specific, bioactive conformation, the cyclobutane scaffold helps ensure more precise and effective target engagement. nih.gov

Influence of the Cyclobutane on Overall Molecular Shape and Rigidity

Table 1: Comparative Properties of Cyclobutane and Other Cyclic Scaffolds

| Property | Cyclobutane | Cyclopentane | Benzene (B151609) |

|---|---|---|---|

| Planarity | Non-planar, puckered nih.gov | Non-planar, envelope/twist | Planar |

| Conformational Flexibility | Rigid, limited puckering researchgate.net | More flexible | Rigid |

| Dominant Hybridization | sp³ | sp³ | sp² |

| Key Design Advantage | Provides 3D structure, restricts torsion nih.govru.nl | Flexible spacer | Flat, aromatic interactions |

Isosteric and Bioisosteric Replacements in Molecular Skeletons

The principle of isosterism, where one chemical group is replaced by another with similar physical or chemical properties, is a fundamental strategy for optimizing molecular properties. The structural components of this compound lend themselves well to this approach.

Cyclobutane as an Isostere for Aromatic Rings and Other Cycloaliphatic Systems

In molecular design, cyclobutane rings are increasingly utilized as bioisosteres for planar aromatic rings, such as a phenyl group. nih.govnih.govru.nl This replacement offers several theoretical advantages. Substituting a flat phenyl ring with a three-dimensional cyclobutane scaffold can lead to improved physicochemical properties, such as increased aqueous solubility and higher fraction of sp³-hybridized carbons (Fsp³), which often correlates with successful drug development. nih.gov Furthermore, the defined exit vectors of substituents from a cyclobutane ring can mimic the spatial arrangement of para- or meta-substituents on a benzene ring while providing a completely different chemical nature. tcichemicals.com This allows for the exploration of novel interaction landscapes within a target binding site that may not be accessible to a planar aromatic ring.

Impact of the Methoxymethyl Group on Molecular Recognition (e.g., Hydrophilic/Hydrophobic Interactions)

The methoxymethyl group (–CH₂OCH₃) is a versatile functional group that can significantly influence a molecule's interaction profile. It is not merely a simple linker but an active participant in molecular recognition. The ether oxygen atom is a hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site. citeab.com Simultaneously, the methyl component and the methylene (B1212753) linker introduce lipophilic character, enabling favorable van der Waals or hydrophobic interactions within nonpolar pockets of a biological target. nih.govplos.org This dual hydrophilic and hydrophobic nature allows the methoxymethyl group to anchor a molecule within a binding site through a combination of directed hydrogen bonds and broader, less specific hydrophobic contacts, thereby fine-tuning binding affinity and selectivity. nih.gov

Table 2: Potential Molecular Interactions of the Methoxymethyl Group

| Interaction Type | Responsible Moiety | Potential Partner in a Macromolecule |

|---|---|---|

| Hydrogen Bond Acceptor | Ether Oxygen (–O–) | Amide N-H, Hydroxyl (-OH) |

| Hydrophobic Interactions | Methyl Group (–CH₃) | Aliphatic/Aromatic amino acid side chains |

| van der Waals Forces | Entire Group | Hydrophobic pockets |

Interactions with Biological Macromolecules (Purely Academic, In Vitro/Mechanism-Focused)

From a purely mechanistic and academic standpoint, the structure of this compound presents clear hypotheses for its potential interactions with biological macromolecules, such as enzymes or receptors, in an in vitro setting. The primary amine (–NH₂) is a key pharmacophoric feature. nih.gov As a basic group, it would be protonated at physiological pH, making it an excellent candidate to form a strong, charge-assisted hydrogen bond or a salt bridge with an acidic amino acid residue like aspartic acid or glutamic acid in a binding site.

Exploration of Specific Molecular Targets and Pathways Relevant to Chemical Biology (without implications of human therapy or toxicity)

There is a lack of published research identifying the specific molecular targets or pathways that are modulated by this compound. Chemical biology often employs small molecules to probe the function of proteins and elucidate their roles in cellular pathways. While compounds with similar structural features, such as cyclobutane-based β3 integrin antagonists, have been evaluated for their biological activity, this research does not specifically name or test this compound. researchgate.netmdpi.com

Therefore, no definitive information is available to link this compound to the modulation of any particular biological pathway or molecular target.

Application in Fragment-Based Approaches for Chemical Probe Development

Fragment-based drug discovery (FBDD) is a strategy that screens small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments can then be grown or linked to develop more potent and selective molecules, such as chemical probes. Chemical probes are essential tools for studying the function of proteins in cells and organisms. concordia.ca

The cyclobutane scaffold is recognized as a valuable component for creating three-dimensional (3D) fragment libraries, which are considered advantageous over flatter, two-dimensional fragments. researchgate.net The 3D shape of molecules like this compound can offer better spatial exploration of protein binding sites.

Emerging Research Directions and Future Perspectives

Novel Catalytic Methods for Synthesis

The efficient and selective synthesis of 1-substituted cyclobutanamines is a key area of development. Traditional methods can be harsh or lack the desired stereocontrol. Future research will likely focus on novel catalytic approaches to address these limitations.

Hydrogen Borrowing and Reductive Amination: Catalytic hydrogen borrowing or direct reductive amination (DRA) presents a green and efficient route for amine synthesis. researchgate.netrsc.org These methods, often employing earth-abundant metal catalysts like copper or iron, could be adapted for the synthesis of 1-(Methoxymethyl)cyclobutan-1-amine from a corresponding ketone or alcohol precursor. researchgate.netresearchgate.net The direct reaction of a ketone and an amine in the presence of a reducing agent avoids the pre-formation of the imine and reduces waste. researchgate.net

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of cyclobutane (B1203170) derivatives is a significant goal. researchgate.net This would allow for the production of single-enantiomer products, which is crucial for pharmaceutical applications.

[2+2] Cycloadditions: Advances in photochemical and transition-metal-catalyzed [2+2] cycloaddition reactions offer a powerful tool for constructing the cyclobutane core with high stereoselectivity. researchgate.netresearchgate.net Future work may involve the development of catalytic systems that can accommodate the methoxymethyl substituent or a precursor group.

Exploration of Undiscovered Reactivity Modes

The unique strain and electronic properties of the cyclobutane ring in this compound suggest that it may participate in novel chemical transformations.

Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. researchgate.net This can lead to the formation of linear or larger cyclic structures, providing access to diverse molecular scaffolds. The presence of the amine and ether functionalities could direct or participate in these transformations in unexpected ways.

Donor-Acceptor Cyclobutanes: The concept of donor-acceptor (D-A) cyclopropanes has been extended to cyclobutanes, where the ring can act as a synthon for cycloaddition reactions. researchgate.net By modifying the electronic properties of the substituents, it may be possible to engage this compound or its derivatives in novel annulation reactions.

C-H Functionalization: Direct functionalization of the C-H bonds of the cyclobutane ring would provide an atom-economical way to introduce further complexity. Research into selective C-H activation methodologies compatible with the amine and ether groups is a promising future direction.

Integration with Sustainable Chemistry Principles

Modern chemical synthesis increasingly emphasizes sustainability and green chemistry principles. The future production of this compound will likely incorporate these values. rsc.orgrsc.org

Atom Economy: Synthetic routes with high atom economy, such as catalytic additions and cycloadditions, will be prioritized over classical methods that generate stoichiometric waste, like the Gabriel synthesis. rsc.orgchemrxiv.org

Use of Renewable Feedstocks: Exploring pathways to synthesize the cyclobutane core or the methoxymethyl sidechain from biomass-derived starting materials is a long-term goal for sustainable production. rsc.org

Green Solvents and Catalysts: The use of environmentally benign solvents and catalysts derived from abundant, non-toxic metals like iron is a key aspect of green chemistry. researchgate.net Research in this area will aim to replace traditional, more hazardous reagents and solvents.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Atom Economy | Prioritizing addition reactions (e.g., reductive amination) over substitution reactions. |

| Use of Catalysis | Employing reusable, non-precious metal catalysts (e.g., iron, copper). researchgate.netresearchgate.net |

| Benign Solvents | Developing syntheses in water, ionic liquids, or other green solvents. acs.org |

| Renewable Feedstocks | Investigating synthetic routes from biomass-derived platform molecules. rsc.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules.

Conformational Analysis: Density Functional Theory (DFT) and other computational methods can be used to predict the preferred conformations of this compound and how it might interact with biological targets or other molecules. acs.org This is particularly important for the puckered cyclobutane ring. nih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of potential synthetic reactions and reactivity modes, guiding experimental design and optimization. acs.org For example, DFT calculations can help predict the activation energies for different reaction pathways. acs.org

In Silico Screening: As the understanding of this and related molecules grows, computational models can be used to design new derivatives with specific desired properties for applications in medicinal chemistry or materials science, and to perform virtual screening of their potential activities. nih.gov

Expansion into Supramolecular and Materials Science Applications

The unique three-dimensional structure of the cyclobutane ring makes it an attractive building block for creating complex molecular architectures. nih.govnih.gov

Supramolecular Assembly: The amine group of this compound can participate in hydrogen bonding and other non-covalent interactions, enabling the self-assembly of the molecule into well-defined supramolecular structures. nih.gov These assemblies could have applications in areas such as sensing or catalysis.

Crystal Engineering: The principles of crystal engineering can be used to control the solid-state packing of molecules, which is particularly relevant for topochemical polymerizations where monomers react in the crystalline state. wikipedia.org The defined stereochemistry of the cyclobutane ring can be used to direct the formation of highly ordered materials. nih.gov

Materials with Novel Properties: Incorporation of the rigid cyclobutane scaffold into polymers or other materials can impart unique thermal, mechanical, or optical properties. The amine and ether functionalities provide handles for further chemical modification and integration into larger systems.

Q & A

Q. Challenges :

- Racemization during synthesis due to the strained cyclobutane ring .

Solutions : - Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) for baseline separation .

- Kinetic resolution : Enzymes like lipases selectively modify one enantiomer .

- Crystallization-induced asymmetric transformation : Seed crystals of the desired enantiomer to bias crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.